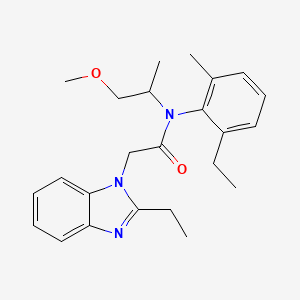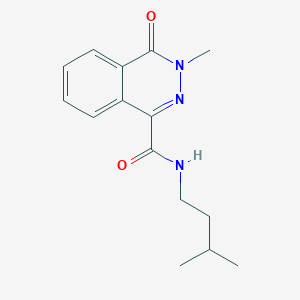![molecular formula C17H14F3NO B11131425 (2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11131425.png)
(2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a trifluoromethyl group (-CF₃) attached to an enamide functional group.
- The enamide moiety consists of a double bond (E configuration) between the C=C and C=O groups, with the amide nitrogen (N) substituent.
- This compound has gained attention due to its unique properties and potential applications.
(2E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: , is a compound with a complex structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism depends on the specific application.
- In drug design, the trifluoromethyl group can enhance binding affinity or alter metabolic stability.
- Molecular targets and pathways vary based on the context.
Comparison with Similar Compounds
Similar Compounds:
Remember that this article provides an overview, and further research and literature exploration will yield more detailed insights
Properties
Molecular Formula |
C17H14F3NO |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H14F3NO/c1-12-6-8-13(9-7-12)10-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-11H,1H3,(H,21,22)/b11-10+ |
InChI Key |
ZAGTVEKCHNSMLE-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131350.png)

![N-(1-benzyl-4-piperidyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11131352.png)
![4-bromo-N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11131354.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11131355.png)
![1-{4-[bis(4-fluorophenyl)methyl]piperazino}-3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanone](/img/structure/B11131360.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11131366.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11131372.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11131385.png)
![methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11131387.png)
![7-Chloro-1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131388.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide](/img/structure/B11131400.png)
![4-methyl-N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11131408.png)
